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Compound of Interest

Compound Name: (R)-Zanubrutinib

Cat. No.: B1461197 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of zanubrutinib. The active pharmaceutical ingredient, zanubrutinib, is

the (S)-enantiomer. The information presented herein pertains to this specific molecule as it is

the clinically developed and approved form. Data regarding the (R)-enantiomer is not available

in published literature, suggesting it is not the pharmacologically active component.

Pharmacokinetics (PK)
Zanubrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK)

designed to maximize BTK occupancy while minimizing off-target effects.[1][2] Its

pharmacokinetic profile is characterized by rapid oral absorption and elimination.[1][3]

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Absorption: Following oral administration, zanubrutinib is rapidly absorbed, with the median

time to reach maximum plasma concentration (Tmax) being approximately 2 hours.[4] The

maximum plasma concentration (Cmax) and the area under the plasma concentration-time

curve (AUC) show a dose-proportional increase at doses ranging from 40 mg to 320 mg. Due

to its short half-life, there is minimal systemic accumulation observed after repeated dosing.

Administration with food does not have a clinically significant effect on the AUC of zanubrutinib,

allowing it to be taken with or without meals.
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Distribution: Zanubrutinib is approximately 94% bound to human plasma proteins. The

geometric mean apparent steady-state volume of distribution (Vd) is 881 L, indicating extensive

tissue distribution.

Metabolism: Zanubrutinib is predominantly metabolized by the cytochrome P450 3A4

(CYP3A4) enzyme. There are no major active metabolites found in circulation.

Excretion: The drug is primarily eliminated through feces. After a single radiolabeled 320 mg

dose, approximately 87% of the dose was recovered in feces (with 38% as the unchanged

drug) and about 8% was recovered in urine (with less than 1% as the unchanged drug). The

mean apparent oral clearance (CL/F) is 182 L/h. The mean terminal elimination half-life is

approximately 2 to 4 hours.

Table 1: Summary of Single-Dose and Steady-State Pharmacokinetic Parameters of

Zanubrutinib | Parameter | 160 mg Single Dose | 320 mg Single Dose | 160 mg Twice Daily

(BID) at Steady State | 320 mg Once Daily (QD) at Steady State | | :--- | :--- | :--- | :--- | :--- | |

Median Tmax (hours) | ~2 | ~2 | 2 | 2 | | Mean Cmax (ng/mL) | 346 | 658 | 314 | 543 | | Mean

Daily AUC (ng·h/mL) | - | - | 2295 | 2180 | | Mean Half-life (t½) (hours) | ~4 | ~4 | ~2-4 | ~2-4 | |

Plasma Protein Binding (%) | \multicolumn{4}{c|}{~94} | | Apparent Oral Clearance (CL/F) (L/h) |

\multicolumn{4}{c|}{182} | | Apparent Volume of Distribution (Vd) (L) | \multicolumn{4}{c|}{881} |

Special Populations and Drug-Drug Interactions
Hepatic Impairment: Zanubrutinib exposure (AUC) is increased in individuals with severe

hepatic impairment (Child-Pugh Class C) by 2.9-fold for the unbound fraction, while mild to

moderate impairment does not cause clinically significant changes.

Renal Impairment: No clinically significant differences in zanubrutinib pharmacokinetics have

been observed in patients with mild to moderate renal impairment (creatinine clearance ≥ 30

mL/minute).

Other Factors: Age, sex, race, and body weight do not have a clinically meaningful impact on

the pharmacokinetics of zanubrutinib, and no dose adjustments are needed based on these

factors.

Drug-Drug Interactions: As zanubrutinib is a CYP3A4 substrate, its plasma concentration is

significantly affected by CYP3A modulators.
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Table 2: Effect of Co-administered CYP3A Modulators on Zanubrutinib Pharmacokinetics

Co-
administered
Drug

Effect on
Zanubrutinib

Cmax Change AUC Change
Recommendati
on

Itraconazole

(Strong CYP3A
Inhibitor)

Increased
Exposure

2.6-fold
Increase

3.8-fold
Increase

Dose
reduction of
zanubrutinib is
recommended.

| Rifampin (Strong CYP3A Inducer) | Decreased Exposure | 12.6-fold Decrease | 13.5-fold

Decrease | Co-administration should be avoided. |

Pharmacodynamics (PD)
Mechanism of Action
Zanubrutinib is a potent and highly selective inhibitor of Bruton's tyrosine kinase. BTK is a

critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for

the proliferation, trafficking, chemotaxis, and adhesion of both normal and malignant B-cells.

Zanubrutinib forms an irreversible covalent bond with the cysteine residue at position 481

(Cys481) within the ATP-binding pocket of BTK. This action blocks BTK enzymatic activity,

leading to the inhibition of downstream signaling and subsequent apoptosis of malignant B-

cells.
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Click to download full resolution via product page

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of zanubrutinib on
BTK.

Target Engagement: BTK Occupancy
The pharmacodynamic effect of zanubrutinib is quantified by measuring the occupancy of the

BTK protein in both peripheral blood mononuclear cells (PBMCs) and lymph node tissues. High

and sustained BTK occupancy is a key attribute of zanubrutinib, ensuring continuous inhibition

of the target. At the recommended total daily dose of 320 mg, zanubrutinib achieves complete

and sustained BTK inhibition. The 160 mg BID regimen was selected as the recommended

phase 2 dose because it resulted in more consistent and complete BTK occupancy in lymph

nodes at trough drug concentrations compared to the 320 mg QD regimen.

Table 3: Median Steady-State BTK Occupancy by Dosing Regimen

Tissue Compartment 320 mg Once Daily (QD) 160 mg Twice Daily (BID)

Peripheral Blood

Mononuclear Cells (PBMCs)
>95% (sustained) >95% (sustained)

| Lymph Nodes (at trough) | 94% | 100% |

Experimental Protocols
Pharmacokinetic Analysis
The quantification of zanubrutinib plasma concentrations in clinical studies is performed using a

validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS)

method.

Sample Collection: Blood samples are collected at predetermined time points following drug

administration.

Sample Processing: Plasma is separated from whole blood via centrifugation.
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Analysis: The HPLC-MS/MS assay is used to measure zanubrutinib concentrations, with a

typical lower limit of quantitation of 1.00 ng/mL.

Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are

calculated from the plasma concentration-time data using noncompartmental analysis

methods, commonly performed with software like Phoenix WinNonlin. Population PK

modeling has also been conducted using a two-compartment model with sequential zero-

order and first-order absorption.

BTK Occupancy Assay
BTK occupancy is assessed using a validated, probe-based enzyme-linked immunosorbent

assay (ELISA). This method measures the amount of free, unoccupied BTK relative to the total

amount of BTK protein.

Sample Collection: PBMCs are isolated from whole blood samples, or biopsies are taken

from lymph nodes.

Cell Lysis: The collected cells are lysed to release intracellular proteins, including BTK.

Measurement of Free BTK:

Cell lysates are added to microtiter plates coated with NeutrAvidin.

A biotinylated-zanubrutinib probe is then added, which binds specifically to the active site

of any free (unoccupied) BTK protein.

The probe-BTK complex is captured by the NeutrAvidin-coated plate.

A detection antibody and substrate are used to generate a signal proportional to the

amount of free BTK.

Measurement of Total BTK:

In a parallel assay, cell lysates are added to plates directly coated with an anti-BTK

capture antibody.
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A different anti-BTK detection antibody is used to quantify the total amount of BTK protein

present, regardless of its occupancy status.

Calculation: BTK occupancy is calculated using the ratio of free to total BTK in post-dose

samples relative to the baseline (pre-dose) sample. The formula is: Occupancy (%) = 100 *

(1 - [Free BTK post-dose / Total BTK post-dose] / [Free BTK pre-dose / Total BTK pre-dose]).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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